Thymidine-2-14C

Overview

Description

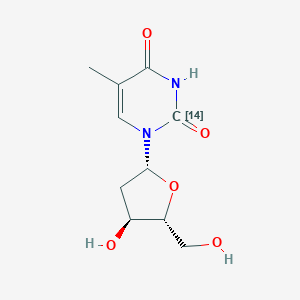

Thymidine-2-14C is a radiolabeled form of thymidine, a nucleoside that is a component of deoxyribonucleic acid (DNA). The “2-14C” designation indicates that the carbon atom at the second position of the thymidine molecule is replaced with the radioactive isotope carbon-14. This radiolabeling allows for the tracking and quantification of thymidine in various biological processes, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thymidine-2-14C typically involves the incorporation of carbon-14 into the thymidine molecule. This can be achieved through various chemical reactions that introduce the radioactive isotope at the desired position. One common method involves the use of labeled precursors that are incorporated into the thymidine structure through enzymatic or chemical synthesis.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using specialized equipment to handle radioactive materials safely. The process includes the purification of the labeled compound to ensure high specific activity and purity. Quality control measures are essential to verify the incorporation of carbon-14 and to ensure the compound’s stability and usability in research applications.

Chemical Reactions Analysis

Types of Reactions: Thymidine-2-14C undergoes various chemical reactions, including:

Oxidation: Thymidine can be oxidized to form thymine glycol, a common DNA lesion.

Reduction: Reduction reactions can convert thymidine to dihydrothymidine.

Substitution: Thymidine can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

Oxidation: Thymine glycol.

Reduction: Dihydrothymidine.

Substitution: Various substituted thymidine derivatives.

Scientific Research Applications

Thymidine-2-14C is widely used in scientific research due to its ability to trace and quantify DNA synthesis and cell proliferation. Some key applications include:

Chemistry: Studying the kinetics and mechanisms of DNA synthesis and repair.

Biology: Tracking cell division and proliferation in various organisms.

Medicine: Investigating the efficacy of anti-cancer drugs by monitoring tumor cell proliferation.

Industry: Quality control in the production of pharmaceuticals and radiolabeled compounds.

Mechanism of Action

Thymidine-2-14C exerts its effects by incorporating into newly synthesized DNA during cell division. The radiolabeled thymidine is taken up by cells and phosphorylated to thymidine triphosphate, which is then incorporated into the DNA strand by DNA polymerase. The presence of carbon-14 allows for the detection and quantification of DNA synthesis through techniques such as liquid scintillation counting and autoradiography.

Comparison with Similar Compounds

Deoxythymidine: The non-radioactive form of thymidine.

Thymidine-3H: Thymidine labeled with tritium, another radioactive isotope.

Bromodeoxyuridine: A thymidine analog used in cell proliferation studies.

Uniqueness: Thymidine-2-14C is unique due to its use of carbon-14, which provides a longer half-life compared to tritium, allowing for extended studies. Its incorporation into DNA makes it a precise marker for tracking DNA synthesis and cell proliferation, offering advantages in sensitivity and accuracy over other labeling methods.

Biological Activity

Thymidine-2-14C is a radiolabeled form of thymidine, a nucleoside that plays a crucial role in DNA synthesis. This compound has garnered interest in various biological and medical research fields due to its ability to incorporate into newly synthesized DNA, allowing for the tracking of cell proliferation and the assessment of biological activities in different tissues. This article explores the biological activity of this compound, focusing on its applications, mechanisms, and relevant research findings.

Thymidine is a pyrimidine nucleoside that is essential for DNA replication. When labeled with carbon-14, this compound can be utilized to trace the incorporation of thymidine into DNA during cell division. The mechanism involves:

- Phosphorylation : Thymidine is phosphorylated by thymidine kinases to form thymidine monophosphate (dTMP), which is further phosphorylated to deoxythymidine triphosphate (dTTP).

- Incorporation into DNA : dTTP is then incorporated into the growing DNA strand during replication by DNA polymerases.

This incorporation allows researchers to measure cell proliferation rates and study various cellular processes.

Biological Activity and Applications

This compound has been widely used in various studies, particularly in cancer research and stem cell tracking. Below are key applications and findings:

1. Cancer Research

This compound has been employed to visualize tumor cell proliferation. A study demonstrated that when injected into tumor-bearing mice, the compound showed high accumulation in proliferating tissues such as tumors, spleen, and thymus while being rapidly cleared from non-proliferating tissues like liver and muscle . This selective uptake allows for the assessment of tumor growth and response to therapies.

2. Stem Cell Tracking

In regenerative medicine, this compound has been utilized to label mesenchymal stem cells (MSCs). A study indicated that MSCs labeled with 14C-thymidine could be tracked in vivo, revealing their distribution across different organs post-transplantation. The study found that the optimal concentration for labeling without adversely affecting cell proliferation was 5 nCi/ml . This technique enables researchers to monitor stem cell behavior and biodistribution effectively.

3. Pharmacological Studies

This compound has also been used in pharmacological studies to evaluate the effects of various compounds on DNA synthesis. For instance, the incorporation rate of this compound can indicate the impact of drugs on cell proliferation and metabolic pathways .

Data Tables

To summarize key findings regarding this compound's biological activity, the following tables present data from relevant studies:

Case Study 1: Tumor Proliferation Assessment

A study involving EMT-6 mammary carcinoma-bearing mice demonstrated that after administration of this compound, significant radioactivity was observed in tumor tissues compared to non-proliferating tissues within an hour post-injection. This confirmed its utility as a tracer for assessing tumor growth dynamics.

Case Study 2: Stem Cell Distribution

In a regenerative medicine context, adipose-derived MSCs were labeled with this compound and administered via tail vein injection. Subsequent analysis revealed quantifiable distribution patterns across various organs, providing insights into stem cell homing capabilities and potential therapeutic applications.

Properties

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl(214C)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i10+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-HVNIONSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN([14C](=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60926595 | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-methyl(2-~14~C)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13010-45-2 | |

| Record name | Thymidine-2-14C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013010452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-methyl(2-~14~C)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.